Cas no 2171945-96-1 (N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)

N-Ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine moiety, offering potential utility in medicinal chemistry and pharmaceutical research. Its structure combines a substituted benzene ring with a methoxypyrimidine group, which may enhance binding affinity in biological targets. The ethyl and methyl substituents contribute to improved lipophilicity and metabolic stability. This compound is of interest for its potential as an intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitor development. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and drug discovery applications. Handling should adhere to standard laboratory safety protocols for sulfonamide compounds.
N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide structure
2171945-96-1 structure
Product name:N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide
CAS No:2171945-96-1
MF:C14H17N3O3S
Molecular Weight:307.36808180809
CID:6079247
PubChem ID:165858375

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-1586255
    • 2171945-96-1
    • N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide
    • インチ: 1S/C14H17N3O3S/c1-4-17-21(18,19)12-5-6-13(10(2)7-12)11-8-15-14(20-3)16-9-11/h5-9,17H,4H2,1-3H3
    • InChIKey: GLRAXOQYMZZDET-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2=CN=C(N=C2)OC)=C(C)C=1)(NCC)(=O)=O

計算された属性

  • 精确分子量: 307.09906259g/mol
  • 同位素质量: 307.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 416
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.6Ų
  • XLogP3: 1.8

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586255-10.0g
2171945-96-1
10g
$5221.0 2023-06-04
Enamine
EN300-1586255-5000mg
2171945-96-1
5000mg
$3520.0 2023-09-24
Enamine
EN300-1586255-10000mg
2171945-96-1
10000mg
$5221.0 2023-09-24
Enamine
EN300-1586255-50mg
2171945-96-1
50mg
$1020.0 2023-09-24
Enamine
EN300-1586255-1.0g
2171945-96-1
1g
$1214.0 2023-06-04
Enamine
EN300-1586255-5.0g
2171945-96-1
5g
$3520.0 2023-06-04
Enamine
EN300-1586255-0.05g
2171945-96-1
0.05g
$1020.0 2023-06-04
Enamine
EN300-1586255-0.25g
2171945-96-1
0.25g
$1117.0 2023-06-04
Enamine
EN300-1586255-250mg
2171945-96-1
250mg
$1117.0 2023-09-24
Enamine
EN300-1586255-500mg
2171945-96-1
500mg
$1165.0 2023-09-24

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 関連文献

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS No. 2171945-96-1)

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS No. 2171945-96-1) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrimidine and sulfonamide moieties, exhibits potential applications in drug discovery and development. Its molecular structure, featuring an ethyl group and a methoxy-substituted pyrimidine ring, contributes to its distinctive chemical properties and biological activity.

The growing interest in N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is driven by its relevance in targeting kinase inhibitors and enzyme modulation, which are hot topics in modern medicinal chemistry. Researchers are particularly intrigued by its potential role in addressing inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. The compound's sulfonamide backbone is also a key focus due to its prevalence in FDA-approved drugs, making it a valuable scaffold for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS No. 2171945-96-1 presents intriguing challenges and opportunities. Its methoxypyrimidinyl group enhances solubility and bioavailability, while the methylbenzene ring offers stability. These features make it a candidate for high-throughput screening in drug discovery pipelines. Additionally, its potential as a intermediate in the synthesis of more complex molecules has sparked interest in green chemistry and sustainable synthesis methodologies.

In the context of agrochemical innovation, N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is being explored for its herbicidal and fungicidal properties. The pyrimidine core is known to interact with plant enzymes, making it a promising lead for crop protection solutions. This aligns with global demands for eco-friendly pesticides and resistance management strategies in agriculture.

The compound's physicochemical properties, such as logP and pKa, are critical for its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict its behavior in biological systems. These insights are invaluable for optimizing its drug-likeness and reducing toxicity risks in preclinical development.

As the scientific community continues to investigate CAS No. 2171945-96-1, its potential applications in personalized medicine and targeted therapy are becoming increasingly apparent. The integration of AI-driven drug design and machine learning tools has accelerated the exploration of its pharmacophore features. This synergy between traditional chemistry and cutting-edge technology underscores the compound's relevance in the era of digital health and biopharmaceutical innovation.

In conclusion, N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide represents a compelling case study in modern chemical research. Its multifaceted applications, from drug discovery to agrochemical development, highlight its versatility. With ongoing advancements in synthetic methodologies and biological evaluation, this compound is poised to make significant contributions to science and industry.

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